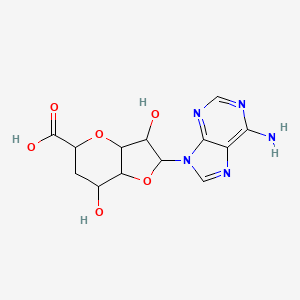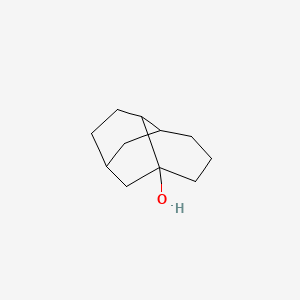![molecular formula C13H9Cl2FS B14612956 Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro- CAS No. 60810-62-0](/img/structure/B14612956.png)
Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro- is an aromatic compound characterized by the presence of a benzene ring substituted with chlorine, fluorine, and a thioether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro- typically involves multi-step organic reactions. One common method includes the chlorination of a benzene derivative followed by the introduction of a thioether group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where benzene derivatives are treated with chlorine gas in the presence of a catalyst
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Addition Reactions: The benzene ring can participate in addition reactions, especially under high pressure and in the presence of catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia are used under elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation may produce phenols or quinones.
Scientific Research Applications
Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and cellular functions. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-(chloromethyl)-: Similar structure but lacks the thioether and fluorine groups.
Benzene, 1-chloro-4-methyl-: Contains a methyl group instead of the chloromethyl and thioether groups.
Benzene, 1-(chloromethyl)-4-fluoro-: Similar but lacks the thioether group.
Uniqueness
Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro- is unique due to the combination of chlorine, fluorine, and thioether groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
60810-62-0 |
|---|---|
Molecular Formula |
C13H9Cl2FS |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
1-chloro-4-[2-(chloromethyl)phenyl]sulfanyl-2-fluorobenzene |
InChI |
InChI=1S/C13H9Cl2FS/c14-8-9-3-1-2-4-13(9)17-10-5-6-11(15)12(16)7-10/h1-7H,8H2 |
InChI Key |
JWCUSPWRIMYYHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)SC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)


![4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate](/img/structure/B14612904.png)
![4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B14612906.png)







![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
![4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14612960.png)
